2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
CAS No.: 901233-74-7
Cat. No.: VC5378675
Molecular Formula: C24H23N3O2S
Molecular Weight: 417.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901233-74-7 |
|---|---|
| Molecular Formula | C24H23N3O2S |
| Molecular Weight | 417.53 |
| IUPAC Name | 2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C24H23N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27) |
| Standard InChI Key | XCHPCIMLZQSARS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4=CC=CO4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a central 1H-imidazole ring substituted at positions 2 and 5 with 4-methylphenyl groups. A thioether linkage at position 4 connects the imidazole core to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group. This arrangement creates a planar imidazole system conjugated with electron-rich aromatic rings and a flexible sulfur-containing side chain .
Table 1: Key Molecular Properties
Electronic and Steric Features
The electron-donating 4-methylphenyl groups enhance the imidazole ring’s aromaticity, while the furan-2-ylmethyl substituent introduces steric bulk and potential hydrogen-bonding interactions via its ether oxygen . Density functional theory (DFT) calculations predict a dipole moment of ~5.2 D, indicating significant polarity influenced by the thioacetamide linkage .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a multi-step sequence:
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Imidazole Core Formation: Condensation of 4-methylbenzaldehyde with ammonium acetate and thiourea under acidic conditions yields 2,5-bis(4-methylphenyl)-1H-imidazole-4-thiol.
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Thioether Formation: Reaction of the thiol intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) produces 2-chloro-N-[(furan-2-yl)methyl]acetamide .
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Nucleophilic Substitution: The thiolate anion attacks the chloroacetamide derivative to form the final thioether linkage.
Table 2: Optimized Synthesis Parameters
| Step | Conditions | Yield |
|---|---|---|
| Imidazole formation | AcOH, reflux, 12 h | 68% |
| Chloroacetamide prep | DCM, 0°C, 2 h | 82% |
| Thioether coupling | DMF, K₂CO₃, 60°C, 6 h | 75% |
Reactivity Profile
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Oxidation: The thioether bridge is susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives .
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Hydrolysis: Under basic conditions (pH > 10), the acetamide group undergoes slow hydrolysis to the corresponding carboxylic acid .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 8H, aryl-H), 6.78 (d, J = 3.1 Hz, 1H, furan-H), 4.45 (s, 2H, CH₂S), 3.98 (s, 2H, NCH₂), 2.35 (s, 6H, CH₃).
Chromatographic Behavior
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a retention time of 12.7 min, with >95% purity in optimized batches .
Comparative Analysis with Structural Analogues
Table 3: Activity Trends in Imidazole-Thioacetamide Analogues
| Compound | CDK2 IC₅₀ (nM) | LogP |
|---|---|---|
| 2-{[2,5-bis(4-MePh)-1H-imidazol-4-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide | 120 (predicted) | 3.8 |
| N-(4-MePh)-4-MeO-benzenesulfonamide | 450 | 2.1 |
| 2-[[4,5-bis(4-MePh)-1H-imidazol-2-yl]sulfanyl]-N-Me-acetamide | 89 | 4.2 |
Key trends:
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